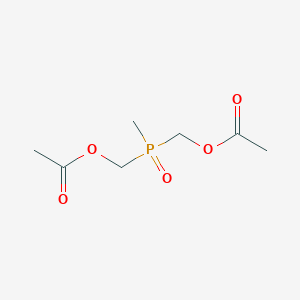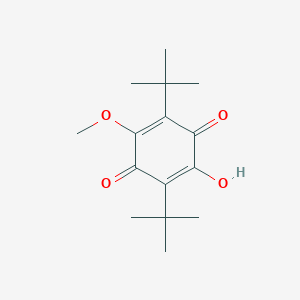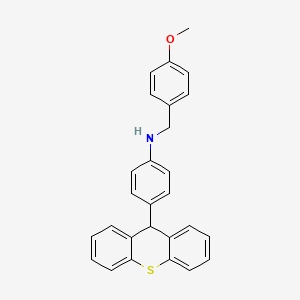
N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline is an organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound features a thioxanthene core, which is a tricyclic structure, and is substituted with a methoxybenzyl group and an aniline group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur.
Substitution Reactions: The methoxybenzyl group and the aniline group can be introduced through nucleophilic substitution reactions. Common reagents for these reactions include methoxybenzyl chloride and aniline, respectively.
Reaction Conditions: These reactions are usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline can undergo various chemical reactions, including:
Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivative.
Substitution: The methoxy and aniline groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenated compounds (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxanthene core can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or aniline moieties.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thioxanthene derivatives.
Medicine: Potential use as an antipsychotic agent due to its structural similarity to other thioxanthene-based drugs.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline would likely involve interactions with specific molecular targets, such as neurotransmitter receptors or enzymes. The thioxanthene core is known to interact with dopamine receptors, which could explain its potential antipsychotic effects. The methoxybenzyl and aniline groups may also contribute to its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorprothixene: Another thioxanthene derivative used as an antipsychotic.
Flupenthixol: A thioxanthene-based drug with similar pharmacological properties.
Thiothixene: Another compound in the thioxanthene class with antipsychotic activity.
Uniqueness
N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other thioxanthene derivatives. The presence of the methoxybenzyl group could enhance its lipophilicity and ability to cross biological membranes, while the aniline group might influence its binding interactions with molecular targets.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(9H-thioxanthen-9-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NOS/c1-29-22-16-10-19(11-17-22)18-28-21-14-12-20(13-15-21)27-23-6-2-4-8-25(23)30-26-9-5-3-7-24(26)27/h2-17,27-28H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGJRJIAMRJJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)C3C4=CC=CC=C4SC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide](/img/structure/B7782436.png)
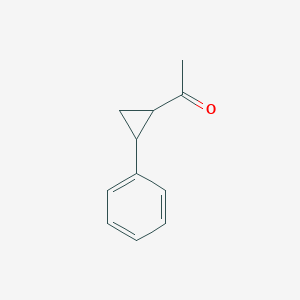
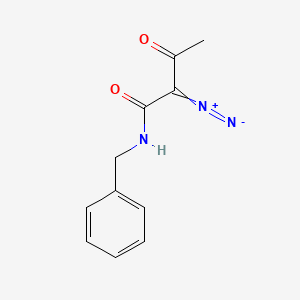
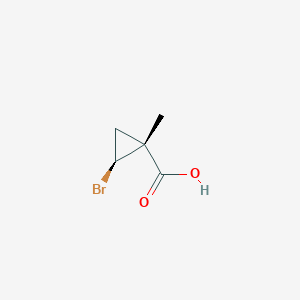
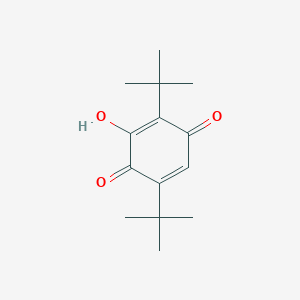
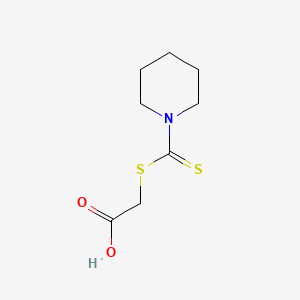
![4-[Hydroxy(methyl)amino]benzaldehyde](/img/structure/B7782512.png)
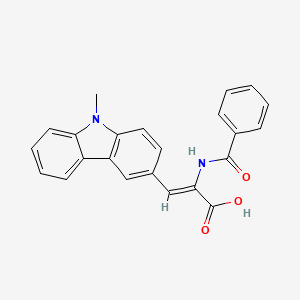
![sodium;1-oxo-3-sulfanylidene-9-oxa-2,4-diazaspiro[5.5]undec-4-en-5-olate](/img/structure/B7782440.png)
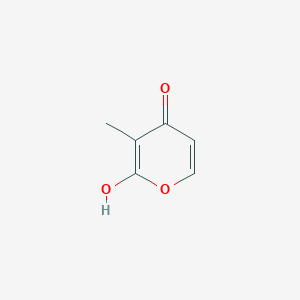
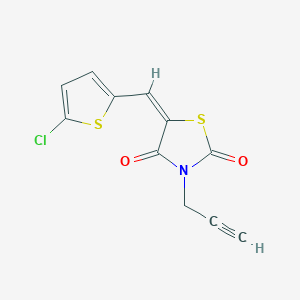
![2-[Nitroso(phenyl)amino]benzoic acid](/img/structure/B7782476.png)
